molecular formula C16H19N5 B12222763 7-Hydrazinyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

7-Hydrazinyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12222763
M. Wt: 281.36 g/mol
InChI Key: IIDMCYQOSPZDER-UHFFFAOYSA-N
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Description

(2-Methyl-3-phenyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-phenyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the hydrazine group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-phenyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazine group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(2-Methyl-3-phenyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methyl-3-phenyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with biological molecules, leading to alterations in their function. This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-3-phenyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-yl)-amine: Similar structure but with an amine group instead of hydrazine.

    (2-Methyl-3-phenyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-yl)-methanol: Contains a methanol group instead of hydrazine.

Uniqueness

The presence of the hydrazine group in (2-Methyl-3-phenyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine

InChI

InChI=1S/C16H19N5/c1-3-7-13-10-14(19-17)21-16(18-13)15(11(2)20-21)12-8-5-4-6-9-12/h4-6,8-10,19H,3,7,17H2,1-2H3

InChI Key

IIDMCYQOSPZDER-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=CC=C3

Origin of Product

United States

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